
1-氯-3-(3,4-二氯苯基)丙酮
描述
1-Chloro-3-(3,4-dichlorophenyl)propan-2-one, also known as Chlorodiphenylpropanone (CDP), is a chemical compound that has been widely used in scientific research. It is a halogenated organic compound that contains a ketone group and is commonly used as a reagent in organic synthesis. CDP has been found to have a wide range of applications in various fields of science, including biochemistry, pharmacology, and toxicology.
科学研究应用
合成和晶体结构
1-氯-3-(3,4-二氯苯基)丙-2-酮已被用于合成查耳酮衍生物。这些衍生物通过各种方法表征,包括傅里叶变换红外光谱、元素分析和单晶 X 射线衍射。该研究强调了这些化合物在理解分子相互作用和晶体结构方面的意义 (Salian 等,2018)。
分子对接和光谱研究
涉及该化合物的研究已扩展到分子对接和光谱研究。一项研究重点关注与 1-氯-3-(3,4-二氯苯基)丙-2-酮相关的生物活性分子,其中使用了量子化学方法和振动光谱技术。这项研究对于理解这些化合物的抗菌特性以及它们的分子结构和键合相互作用至关重要 (Viji 等,2020)。
催化应用
该化合物已参与基于离子液体的 Ru(II)-亚磷酸酯化合物的合成。这些化合物在各种酮的转移氢化中表现出有效的催化活性,在化学合成和催化中显示出前景 (Aydemir 等,2014)。
振动和结构观测
另一项研究对与 1-氯-3-(3,4-二氯苯基)丙-2-酮在结构上相关的分子进行了综合实验和理论分析。这项研究提供了对分子结构和振动光谱的见解,对于理解这些化合物的化学性质至关重要 (ShanaParveen 等,2016)。
溶解度研究
已经研究了相关化合物在各种有机溶剂中的溶解度,这对于在制药和材料科学中的实际应用至关重要。了解溶解度特性有助于这些化合物的配制和加工 (Li 等,2007)。
抗菌和抗氧化活性
该化合物的衍生物的合成和评价显示出显着的抗菌和抗氧化活性。这些活性对于潜在的药物应用和了解这些化合物的生物相互作用至关重要 (Kumar 等,2009)。
属性
IUPAC Name |
1-chloro-3-(3,4-dichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWOIDPXXWNJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2738242.png)
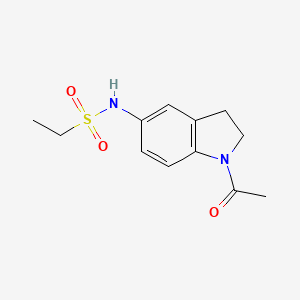
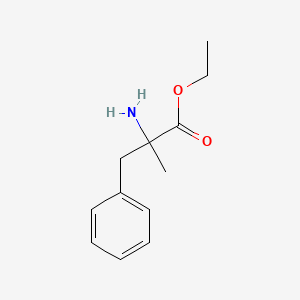

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2738249.png)

![(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2738255.png)
![8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2738256.png)
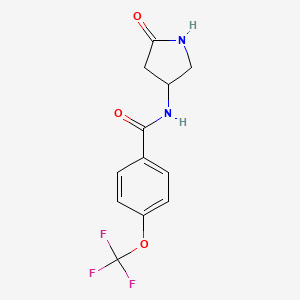
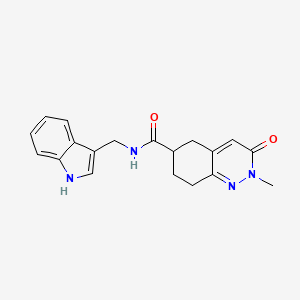

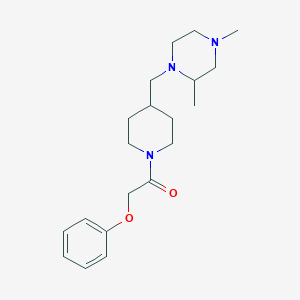
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2738261.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2738264.png)